
CBP-93872
Übersicht
Beschreibung
CBP-93872 is a compound identified as a G2 checkpoint inhibitor. It has shown potential in increasing the sensitivity of colorectal and pancreatic cancer cells to chemotherapy. The compound works by suppressing the maintenance of DNA double-stranded break-induced G2 checkpoint, thereby inhibiting the pathway between ataxia-telangiectasia mutated and ataxia-telangiectasia and Rad3-related activation .
Vorbereitungsmethoden
The preparation of CBP-93872 involves synthetic routes that are typically carried out in a laboratory setting. The exact synthetic routes and reaction conditions are not widely published, but it is known that the compound was identified using a cell-based high-throughput screening system
Analyse Chemischer Reaktionen
Molecular Mechanism of Action
CBP-93872 inhibits the NBS1-mediated activation of ataxia telangiectasia and Rad3-related (ATR) kinase , a critical regulator of the G2/M checkpoint. Key findings include:
-
Selective inhibition of double-strand break (DSB)-induced G2 checkpoint maintenance, without affecting UV- or MMS-induced checkpoints .
-
Suppression of ATR-dependent phosphorylation events:
-
No impact on ATM activation or Chk2 phosphorylation, confirming specificity for the ATR-Chk1 axis .
In Vitro Kinase Reactions
This compound disrupts ATR signaling in reconstituted systems:
Parameter | Observation | Source |
---|---|---|
ATP-dependent Rad17 phosphorylation | 70% inhibition at 50 μM ATP | |
ssDNA-induced ATR activation | IC₅₀ = 12 μM (via Nbs1-dependent pathway) | |
DNA-end resection | No significant effect |
Biochemical Pathway Modulation
This compound alters downstream signaling cascades:
-
Chk1 phosphorylation (S317/S345) reduced by 90% post-IR exposure .
-
Synergistic effects with DNA-damaging agents:
Therapeutic Implications
Experimental Conditions
-
Cell lines : HT-29 (colorectal), A549 (lung), MCF7 (breast) .
-
Dosage : 10–20 μM for in vitro assays; IC₅₀ = 8.5 μM in HT-29 cells .
-
Time course : Checkpoint abrogation observed within 4–8 hours post-IR .
Research Limitations
Wissenschaftliche Forschungsanwendungen
Synergistic Effects with Chemotherapeutics
Research indicates that CBP-93872 can significantly enhance the lethality of several chemotherapeutic drugs when used in combination:
- Platinum-containing drugs : this compound has shown to increase the sensitivity of colorectal and pancreatic cancer cells to oxaliplatin and cisplatin. Studies have demonstrated that combined treatment results in a marked increase in apoptosis rates compared to treatments with these drugs alone .
- Pyrimidine antimetabolites : The combination of this compound with gemcitabine and 5-fluorouracil has also been explored, revealing similar enhancements in cell death rates .
Case Studies and Experimental Findings
-
Colorectal Cancer (HT29 Cell Line) :
- Treatment with this compound at 50 μM alongside oxaliplatin (30 μM) resulted in an increase in sub-G1 cell population from 6.1% to 24.3%, indicating enhanced apoptosis .
- The combination treatment also significantly inhibited ATR activation, as evidenced by reduced phosphorylation levels of ATR and Chk1 proteins .
- Pancreatic Cancer (Panc-1 Cell Line) :
- Mechanistic Insights :
Summary of Findings
Chemotherapeutic Agent | Cell Line | Concentration of this compound | Effect on Apoptosis (%) |
---|---|---|---|
Oxaliplatin | HT29 | 50 μM | Increased from 6.1% to 24.3% |
Cisplatin | HT29 | 50 μM | Increased apoptosis observed |
Gemcitabine | Panc-1 | 200 μM | Increased from 8.4% to 38.5% |
5-Fluorouracil | HT29 | 50 μM | Increased from 5.8% to 19.5% |
Wirkmechanismus
The mechanism of action of CBP-93872 involves the inhibition of the DNA double-stranded break-induced G2 checkpoint. The compound specifically inhibits the activation of ATR kinase, which is essential for the maintenance of the G2 checkpoint. By preventing ATR activation, this compound suppresses the phosphorylation of key proteins such as Nbs1 and replication protein A2, leading to the abrogation of the G2 checkpoint and increased sensitivity of cancer cells to DNA damage .
Vergleich Mit ähnlichen Verbindungen
CBP-93872 ist einzigartig in seiner spezifischen Hemmung des durch DNA-Doppelstrangbruch induzierten G2-Checkpoints. Ähnliche Verbindungen umfassen:
This compound zeichnet sich durch seine spezifische Hemmung des G2-Checkpoints und sein Potenzial für die Sensibilisierung von p53-mutierten Krebszellen für die Chemotherapie aus.
Biologische Aktivität
CBP-93872 is a compound identified as a potent G2 checkpoint inhibitor, particularly in the context of cancer therapy. Its primary mechanism involves the inhibition of the DNA damage response pathway, specifically targeting the activation of ataxia-telangiectasia mutated (ATM) and ATM- and Rad3-related (ATR) kinases. This article will explore the biological activity of this compound, including its effects on cancer cell sensitivity to chemotherapeutic agents, molecular mechanisms, and potential clinical applications.
This compound functions by suppressing the maintenance of the G2 checkpoint in response to DNA double-stranded breaks (DSBs). It achieves this by inhibiting Nbs1-dependent activation of ATR, which is crucial for the cellular response to DNA damage.
- Inhibition of ATR Activation : this compound specifically blocks ATR activation induced by DSBs without affecting the initiation of the G2 checkpoint. This selective inhibition allows cells to bypass G2 arrest, leading to increased sensitivity to DNA-damaging agents .
Effects on Cancer Cell Sensitivity
Research has demonstrated that this compound significantly enhances the sensitivity of various cancer cell lines to established chemotherapeutic agents. The following table summarizes key findings from studies investigating the synergistic effects of this compound with different drugs:
Study 1: Sensitization to Chemotherapy
In a study examining the effects of this compound in combination with standard chemotherapy agents, researchers found that treatment with this compound significantly increased cancer cell sensitivities. For instance, when HT29 cells were treated with both this compound and oxaliplatin, there was a notable increase in sub-G1 cell population from 6.1% to 24.3%, indicating enhanced apoptosis .
Study 2: Mechanistic Insights
Another investigation focused on understanding how this compound affects checkpoint activation. The study revealed that treatment with this compound led to a marked reduction in phosphorylation levels of ATR and Chk1 when combined with oxaliplatin or cisplatin, suggesting that it effectively inhibits the signaling pathways responsible for maintaining the G2 checkpoint under DNA damage conditions .
Eigenschaften
IUPAC Name |
1-amino-3-(2-bromo-4-methylanilino)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-7-2-3-10(9(11)4-7)13-6-8(14)5-12/h2-4,8,13-14H,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFSWDJNINCPJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(CN)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.